molecular formula C15H12O B1664035 2-Acetylfluorene CAS No. 781-73-7

2-Acetylfluorene

Cat. No.: B1664035
CAS No.: 781-73-7
M. Wt: 208.25 g/mol
InChI Key: IBASEVZORZFIIH-UHFFFAOYSA-N
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Description

2-Acetylfluorene is an organic compound with the molecular formula C15H12O. It is a derivative of fluorene, characterized by the presence of an acetyl group at the second position of the fluorene ring. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylfluorene can be synthesized through the Friedel-Crafts acylation of fluorene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like carbon disulfide or nitrobenzene. The process involves the following steps :

  • Dissolve fluorene in dry carbon disulfide.
  • Add anhydrous aluminum chloride to the solution.
  • Slowly add acetic anhydride to the reaction mixture while maintaining vigorous stirring.
  • Reflux the mixture for an hour after the addition is complete.
  • Decompose the resulting complex by adding it to a mixture of water and hydrochloric acid.
  • Isolate and purify the crude this compound by recrystallization from ethanol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

2-Acetylfluorene undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Nitric acid, sulfuric acid.

Major Products:

  • 2-Fluorenecarboxylic acid (oxidation).
  • 2-Hydroxyfluorene (reduction).
  • Nitro-substituted fluorene derivatives (substitution).

Scientific Research Applications

2-Acetylfluorene has diverse applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor for drug development.

Industry:

Comparison with Similar Compounds

2-Acetylfluorene can be compared with other similar compounds, such as:

    2-Acetylanthracene: Similar in structure but with an anthracene core instead of fluorene.

    2-Benzofuranyl methyl ketone: Contains a benzofuran ring instead of fluorene.

    9-Acetylanthracene: Another acetylated derivative of anthracene.

Uniqueness:

  • The presence of the fluorene ring in this compound imparts unique electronic and steric properties, making it distinct from other acetylated aromatic compounds. Its specific reactivity and applications in material science and organic synthesis highlight its uniqueness.

Properties

IUPAC Name

1-(9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBASEVZORZFIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6049357
Record name 2-Acetylfluorene
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

781-73-7
Record name 2-Acetyl-9H-fluorene
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Record name 2-Acetylfluorene
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Record name 2-Acetylfluorene
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Record name Fluoren-2-yl methyl ketone
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Record name 2-ACETYLFLUORENE
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Synthesis routes and methods I

Procedure details

Known in the present-day practice is a method of producing the bisulfite compound of 2-fluorenonyl-glyoxal, said method consisting in that fluorene is acylated by acetic anhydride in the presence of aluminum chloride to obtain 2-acetylfluorene at a yield of 60 weight percent. Then the thus-obtained 2-acetylfluorene is oxidized by sodium bichromate in an acetic-acid medium at 70°-75° C during 6 hours and 2-acetylfluorenon is isolated at a yield of 50 weight percent.
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Synthesis routes and methods II

Procedure details

A dichloromethane (1 L) solution of fluorene (150 g) was cooled down to 0° C., and anhydrous aluminum chloride (126 g) was added thereto little by little. Next, a dichloromethane (400 mL) solution of acetyl chloride (74 g) was dropwise added and stirred for one hour while maintaining 0° C. The reaction mixture was poured into 6M-hydrochloric acid (1 L) containing ice, and the solid matters deposited were obtained by filtering under reduced pressure. They were dried and then recrystallized from toluene to obtain 2-acetylfluorene (165 g) of colorless needle crystal. The melting point of this compound was 129° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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